Tin(II) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers
Tin(II) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers
CAS Number: 62086-04-8
This technical guide provides an in-depth overview of Tin(II) trifluoromethanesulfonate (B1224126), also known as stannous triflate or Sn(OTf)₂, a versatile and powerful Lewis acid catalyst. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document details the compound's properties, applications, and includes a representative experimental protocol.
Core Properties and Safety Information
Tin(II) trifluoromethanesulfonate is a white to almost white crystalline powder. It is a salt of divalent tin and trifluoromethanesulfonic acid. Below is a summary of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of Tin(II) Trifluoromethanesulfonate
| Property | Value | Reference |
| CAS Number | 62086-04-8 | |
| Molecular Formula | C₂F₆O₆S₂Sn | [1] |
| Molecular Weight | 416.85 g/mol | [1] |
| Appearance | White to almost white powder or crystals | |
| Melting Point | ≥300 °C (decomposes) | [2] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether. Insoluble in water. | [2] |
| Stability | Hygroscopic; sensitive to moisture and air. Should be stored under an inert atmosphere. |
Safety and Handling:
Tin(II) trifluoromethanesulfonate is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[3][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[3] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3] For further activation, the product can be re-dried under reduced pressure at 100 °C for 3 hours.
Applications in Organic Synthesis
Tin(II) trifluoromethanesulfonate is a widely used mild Lewis acid catalyst in a variety of organic transformations. Its utility stems from its ability to activate carbonyls and other functional groups, facilitating carbon-carbon bond formation with high stereoselectivity.
Key applications include:
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Aldol (B89426) Reactions: Sn(OTf)₂ is extensively used to promote aldol reactions, particularly the Mukaiyama aldol reaction, which involves the reaction of a silyl (B83357) enol ether with a carbonyl compound.[5][6] It can be used in catalytic amounts, often in conjunction with a chiral diamine, to achieve high enantioselectivity.[7][8]
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Michael Additions: This catalyst is effective in promoting Michael additions, the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[9]
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Cycloaddition Reactions: It has been employed in asymmetric [3+2] cycloaddition reactions.
-
Rearrangements: Sn(OTf)₂ catalyzes[5][8]-Wittig and Ireland-Claisen rearrangements.
-
Carbohydrate Chemistry: While not as common as other Lewis acids, tin-containing intermediates have applications in carbohydrate synthesis.
The catalytic activity of Tin(II) trifluoromethanesulfonate is central to its utility, enabling the efficient synthesis of complex molecules that are often precursors in drug discovery and development.
Experimental Protocols
This section provides a detailed methodology for a representative reaction catalyzed by Tin(II) trifluoromethanesulfonate.
Reaction: Hetero-Diels-Alder Reaction
This protocol describes the synthesis of a dihydropyran derivative via a hetero-Diels-Alder reaction between a Danishefsky's diene derivative and an aldehyde, catalyzed by Sn(OTf)₂.
Materials:
-
(R)-1-(1-Naphthyl)ethylamine
-
Dried Dichloromethane (B109758) (CH₂Cl₂)
-
Molecular Sieves 4A (MS4A)
-
1-Methoxy-1-trimethylsilyloxy-1,3-butadiene
-
Tin(II) trifluoromethanesulfonate (Sn(OTf)₂)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flask containing (R)-1-(1-naphthyl)ethylamine (186 mg) in dried dichloromethane (0.1 M solution), add MS4A (500 mg) followed by cyclohexanecarboxaldehyde (112 mg).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-methoxy-1-trimethylsilyloxy-1,3-butadiene (258 mg) to the mixture.
-
Cool the reaction mixture to -78 °C.
-
Add Tin(II) trifluoromethanesulfonate (412 mg) to the cooled mixture.
-
Stir the reaction at -78 °C for 8 hours.
-
Raise the reaction temperature to -30 °C and maintain for an additional 12-16 hours (overnight).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the solid material by filtration.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic phases and dry over sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography (eluent: ethyl acetate/hexane = 5/1) to yield the desired product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Tin(II) trifluoromethanesulfonate catalyzed hetero-Diels-Alder reaction described in the experimental protocol.
Caption: General workflow for a Sn(OTf)₂ catalyzed reaction.
Catalytic Cycle of a Mukaiyama Aldol Reaction
While Tin(II) trifluoromethanesulfonate is not known to be directly involved in biological signaling pathways, its catalytic role in chemical reactions can be visualized as a cycle. The following diagram illustrates a plausible catalytic cycle for a Tin(II) trifluoromethanesulfonate-catalyzed Mukaiyama aldol reaction.
Caption: Simplified catalytic cycle for a Mukaiyama aldol reaction.
References
- 1. Tin(II) trifluoromethanesulfonate | C2F6O6S2Sn | CID 2776843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. Tin(II) trifluoromethanesulfonate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Asymmetric Mukaiyama aldol reactions using chiral diamine-coordinated Sn(II) triflate: development and application to natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
